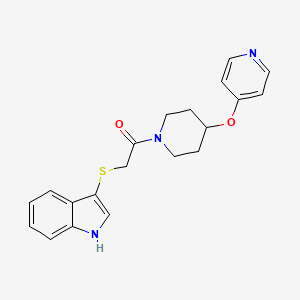

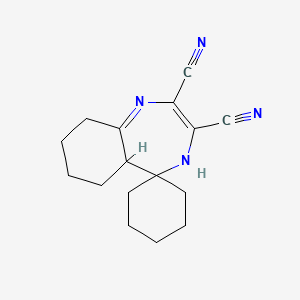

![molecular formula C23H25ClN4O3 B3002732 2-amino-4-(3-chlorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882360-95-4](/img/structure/B3002732.png)

2-amino-4-(3-chlorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-amino-4-(3-chlorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile" is a complex organic molecule that appears to be related to a family of compounds with a pyridine nucleus. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyridine and pyrazole rings, which are often of interest in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with different core structures. For example, one paper describes the synthesis of a pyridine derivative by reacting a pyrazolinone with benzylidenemalononitrile, followed by various reagents to yield a range of oxopyrazolinylpyridines and related compounds . Another paper details the synthesis of a pyrazolopyridine derivative through reactions involving aldehydes, ethanones, and cyanoacetate or malononitrile in the presence of ammonium acetate . These methods suggest that the synthesis of the compound would likely involve similar strategies, utilizing key functional groups and core structures to build up the complex molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography. For instance, the crystal structure of a pyrazolopyridine derivative was determined, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar with each other, and the crystal packing is stabilized by hydrogen bond interactions . This information provides insight into how the molecular structure of the compound might be analyzed and what features could be expected, such as planarity of rings and potential stabilizing interactions.

Chemical Reactions Analysis

The chemical reactions of related compounds involve various reagents that introduce different functional groups or modify existing ones. For example, reactions with triethyl orthoformate, hydrazine hydrate, acetic anhydride, and other reagents lead to the formation of new oxopyrazolinylpyridines and related structures . These reactions are indicative of the types of chemical transformations that might be applicable to the compound , allowing for the introduction of substituents like the morpholinopropyl group or the chlorophenyl moiety.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not provided, the properties of similar compounds can be inferred. The related compounds are likely to have significant molecular weights and exhibit solid-state properties such as crystallinity, as evidenced by the X-ray crystallography study . The presence of multiple hydrogen bond donors and acceptors suggests that these compounds could have notable solubility in polar solvents and could participate in hydrogen bonding, which might affect their biological activity.

properties

IUPAC Name |

2-amino-4-(3-chlorophenyl)-7-methyl-6-(3-morpholin-4-ylpropyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O3/c1-15-12-19-21(23(29)28(15)7-3-6-27-8-10-30-11-9-27)20(18(14-25)22(26)31-19)16-4-2-5-17(24)13-16/h2,4-5,12-13,20H,3,6-11,26H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFDLFLUYXYWEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)C(=O)N1CCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

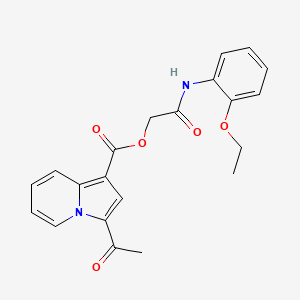

![4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3002653.png)

![4-(Methylsulfanyl)-2-[(5-nitrofuran-2-yl)formamido]butanoic acid](/img/structure/B3002657.png)

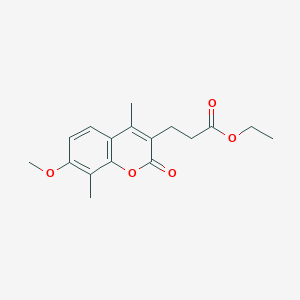

![(2E,NZ)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B3002658.png)

![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B3002663.png)

![[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate](/img/structure/B3002664.png)

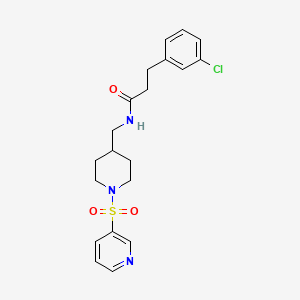

![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002667.png)